synthesis of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide
synthesis of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide
An In-depth Technical Guide to the Synthesis of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview and a detailed protocol for the , a molecule of significant interest in the field of medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge for its successful preparation and characterization.
Introduction: The Significance of Thiosemicarbazide Scaffolds
Thiosemicarbazides are a class of compounds characterized by the H₂N-NH-C(=S)-NH-R scaffold. They serve as versatile and potent intermediates for the synthesis of a wide array of bioactive heterocyclic compounds and pharmaceutical materials.[1][2] The inherent reactivity of the thiosemicarbazide functional group allows for its elaboration into various heterocyclic systems such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles.[3][4]
Derivatives of thiosemicarbazide have demonstrated a remarkable spectrum of pharmacological activities, including antitubercular, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][5] The biological activity is often modulated by the nature of the substituent at the N-4 position. The incorporation of a 2,5-dichlorophenyl group, as in the target molecule, is a strategic choice aimed at enhancing lipophilicity and modulating electronic properties, which can significantly influence the compound's interaction with biological targets.
Synthetic Strategy and Core Mechanism
The synthesis of 4-substituted-3-thiosemicarbazides is most commonly and efficiently achieved through the nucleophilic addition of hydrazine to a corresponding isothiocyanate.[3][4] This approach is reliable, high-yielding, and proceeds under mild conditions.
The core of this synthesis is the reaction between 2,5-dichlorophenyl isothiocyanate and hydrazine hydrate. The mechanism involves the lone pair of electrons on the terminal nitrogen atom of hydrazine acting as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the adjacent nitrogen and sulfur atoms. The subsequent proton transfer steps lead to the stable thiosemicarbazide product.
Retrosynthetic Analysis:
The logical disconnection of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide points to two key synthons: 2,5-dichlorophenyl isothiocyanate and hydrazine. The isothiocyanate itself is readily prepared from commercially available 2,5-dichloroaniline.
Experimental Protocols
This synthesis is presented as a two-step process, commencing from 2,5-dichloroaniline.
Step 1: Synthesis of 2,5-Dichlorophenyl Isothiocyanate
The conversion of an aniline to an isothiocyanate is typically achieved using thiophosgene (CSCl₂). This reagent is highly effective but also extremely toxic; therefore, appropriate safety precautions are paramount.
Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide solution), dissolve 2,5-dichloroaniline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of thiophosgene (1.1 eq) in the same solvent via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2,5-dichlorophenyl isothiocyanate can be purified by vacuum distillation, although for many subsequent reactions, the crude product is often of sufficient purity.
Step 2: Synthesis of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide
This step involves the key bond-forming reaction to generate the target molecule.
Methodology:
-
Dissolve the 2,5-dichlorophenyl isothiocyanate (1.0 eq) from the previous step in a suitable alcohol solvent, such as propanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[6]
-
In a separate beaker, prepare a solution of hydrazine hydrate (1.0-1.2 eq) in the same solvent.
-
Add the hydrazine hydrate solution dropwise to the stirred isothiocyanate solution at room temperature.
-
Within minutes of the addition, a white precipitate of the product will begin to form.[6]
-
Continue stirring the reaction mixture at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[6]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the purified product, 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide, in a vacuum oven.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Synthetic route for 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide.
Data Summary and Characterization
The identity and purity of the synthesized 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide should be confirmed through standard analytical techniques.
| Property | Value | Reference |
| Chemical Name | 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide | [7] |
| CAS Number | 14580-30-4 | [7][8][9][10] |
| Molecular Formula | C₇H₇Cl₂N₃S | [7][11] |
| Molecular Weight | 236.12 g/mol | [7][10] |
| Appearance | White solid / Crystalline powder | [1][6] |
| Melting Point | 167-169 °C (decomposes) | [7] |
Expected Spectroscopic Data:
-
FT-IR (KBr, cm⁻¹): Peaks corresponding to N-H stretching (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C vibrations.
-
¹H NMR (DMSO-d₆, δ ppm): Signals for the aromatic protons, as well as distinct, exchangeable signals for the -NH and -NH₂ protons of the thiosemicarbazide chain.
-
¹³C NMR (DMSO-d₆, δ ppm): Resonances for the aromatic carbons and a characteristic signal for the thiocarbonyl (C=S) carbon, typically downfield around 180 ppm.
Safety and Handling
-
Thiophosgene: Extremely toxic, corrosive, and a lachrymator. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a quenching solution (e.g., dilute ammonia or sodium hydroxide) readily available.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Work in a fume hood and use appropriate PPE.
-
Solvents: Dichloromethane and chloroform are volatile and harmful. Ethanol is flammable. Handle all solvents with care in a well-ventilated area.
Conclusion
The via the reaction of 2,5-dichlorophenyl isothiocyanate and hydrazine hydrate is a robust and efficient method. This guide provides a detailed, scientifically-grounded protocol that, when combined with appropriate safety measures and analytical characterization, enables the reliable production of this valuable compound for further research and development in medicinal chemistry.
References
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health (NIH).
-
4-(2,5-DICHLOROPHENYL)-3-THIOSEMICARBAZIDE Product Description. ChemicalBook.
-
Reaction of isothiocyanate. Reddit r/OrganicChemistry.
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.
-
The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic (RSC Publishing).
-
The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C: Organic (RSC Publishing).
-
Thiosemicarbazides: Synthesis and reactions. ResearchGate.
-
Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark.
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules.
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. ResearchGate.
-
Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. ResearchGate.
-
4-(2,5-dichlorophenyl)-3-thiosemicarbazide. ChemicalBook.
-
CAS#:14580-30-4 | 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide. Chemsrc.
-
4-(2,5-Dichlorophenyl)-3-thiosemicarbazide | 14580-30-4. Sigma-Aldrich.
-
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide | CAS 13207-55-1. Santa Cruz Biotechnology.
-
Synthesis of 2,5-dichloroaniline. PrepChem.com.
-
4-(2,5-dichlorophenyl)-3-thiosemicarbazide. PubChem.
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI.
-
2,5-Dichloroaniline. Wikipedia.
-
Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. ChemRxiv.
-
Processes for the diazotization of 2,5-dichloroanilines. Google Patents.
-
2,5-Dichloroaniline | C6H5Cl2N | CID 7262. PubChem.
Sources
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. 14580-30-4 CAS MSDS (4-(2,5-DICHLOROPHENYL)-3-THIOSEMICARBAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4-(2,5-DICHLOROPHENYL)-3-THIOSEMICARBAZIDE CAS#: 14580-30-4 [chemicalbook.com]
- 9. CAS#:14580-30-4 | 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide | Chemsrc [chemsrc.com]
- 10. 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide | 14580-30-4 [sigmaaldrich.com]
- 11. PubChemLite - 4-(2,5-dichlorophenyl)-3-thiosemicarbazide (C7H7Cl2N3S) [pubchemlite.lcsb.uni.lu]
